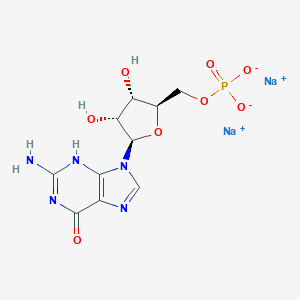

Disodium 5'-guanylate

Description

Significance of Guanosine (B1672433) 5'-Monophosphate as a Core Purine (B94841) Nucleotide in Cellular Processes

Guanosine 5'-monophosphate is a cornerstone of cellular function, primarily as a monomeric unit of RNA. wikipedia.org Upon phosphorylation to guanosine triphosphate (GTP), it is incorporated into the growing RNA chain by RNA polymerases. caymanchem.com Beyond this fundamental role, purine nucleotides like GMP are integral to a multitude of cellular activities. biologyinsights.comwikipedia.org

Key Cellular Roles of Purine Nucleotides:

| Cellular Process | Role of Purine Nucleotides (including GMP-derived molecules) |

| Genetic Material | GMP is a precursor for GTP, a building block of RNA. biologyinsights.comwikipedia.org |

| Energy Transfer | GTP, derived from GMP, serves as an energy source in processes like protein synthesis. utah.edu |

| Cell Signaling | GMP is a precursor to cyclic GMP (cGMP), a crucial second messenger. wikipedia.orgnih.gov |

| Metabolic Regulation | GMP and its derivatives allosterically regulate enzyme activity in metabolic pathways. numberanalytics.comwikipedia.org |

The synthesis of GMP itself is a tightly regulated process, starting from inosine (B1671953) 5'-monophosphate (IMP). researchgate.net This regulation ensures a balanced supply of purine nucleotides necessary for cellular health. numberanalytics.comwikipedia.org Furthermore, GMP and its derivatives, such as guanosine diphosphate (B83284) (GDP) and GTP, are vital for signal transduction pathways, including those mediated by G-proteins. cymitquimica.com The conversion of GMP to other nucleotides is a critical aspect of maintaining the cellular energy charge and signaling fidelity.

Historical Perspectives on Guanosine 5'-Monophosphate Research

The journey of understanding Guanosine 5'-monophosphate began with early investigations into the components of nucleic acids. The discovery that 5'-GMP could form a gel under slightly acidic conditions was made as early as 1910. nih.gov However, it took several decades for the structural basis of this phenomenon to be explored. In 1962, X-ray fiber diffraction studies revealed that GMP isomers form distinct helical structures. nih.gov

A significant leap in GMP-related research came with the identification of cyclic GMP (cGMP) in the 1960s. frontiersin.org The discovery that cGMP is synthesized from GTP by the enzyme guanylyl cyclase opened up a new field of inquiry into its role as a second messenger, paralleling the already established importance of cyclic AMP (cAMP). wikipedia.orgnih.gov The work of Earl W. Sutherland, who received the Nobel Prize in 1971 for his research on second messengers, spurred further investigation into cyclic nucleotides, although cGMP initially received less attention than cAMP. wikipedia.org

The 1970s and 1980s saw a surge in research that solidified the importance of the cGMP signaling pathway. Key discoveries during this period included the identification of nitric oxide (NO) as a potent activator of soluble guanylyl cyclase, leading to cGMP-mediated vasodilation. wikipedia.org This finding, which earned the 1998 Nobel Prize for Robert F. Furchgott, Louis J. Ignarro, and Ferid Murad, was a landmark in understanding the physiological significance of the NO/cGMP pathway.

Current Academic Research Frontiers on Guanosine 5'-Monophosphate Disodium (B8443419) Salt

Contemporary research continues to uncover the multifaceted roles of Guanosine 5'-monophosphate and its derivatives in cellular physiology and pathophysiology. The use of Guanosine 5'-monophosphate disodium salt in these studies is widespread, owing to its utility in experimental systems. sigmaaldrich.comcaymanchem.com

Current Research Areas:

| Research Area | Focus of Investigation | Key Findings and Implications |

| Neurotransmission | Modulation of glutamatergic neurotransmission. caymanchem.com | Studies are exploring how GMP can influence synaptic plasticity and neuronal signaling, with potential implications for understanding neurological disorders. pressbooks.pub |

| Signal Transduction | The role of the cGMP signaling pathway in various cellular processes. nih.govpressbooks.pub | Research is ongoing to understand how dysregulation of cGMP signaling contributes to diseases like cardiovascular disorders and neurodegenerative diseases. nih.govpressbooks.pub |

| Metabolic Regulation | The impact of GMP on nucleotide biosynthesis and its connection to cellular energy status. nih.gov | Investigations are revealing how enzymes like GMP reductase, which converts GMP to IMP, are regulated and how this regulation affects cellular GTP levels and downstream signaling. nih.gov |

| Structural Biology | The self-assembly of GMP into higher-order structures. nih.govacs.org | Advanced techniques like solid-state NMR are being used to refine the understanding of the helical structures formed by 5'-GMP, revealing details about their handedness and the role of ions in their formation. nih.gov |

Recent studies have delved into the intricate post-translational regulation of enzymes in the nucleotide biosynthesis pathway. For instance, research has shown that the phosphorylation of guanosine monophosphate reductase (GMPR) can act as a switch, influencing cellular GTP pools and impacting processes like cell invasion in cancer models. nih.gov Furthermore, the ability of GMP to self-associate into nanoscale cylinders at physiological pH is an active area of investigation, with implications for understanding its behavior in crowded cellular environments. acs.org These frontiers in GMP research highlight its continuing importance as a subject of fundamental biological inquiry.

Structure

2D Structure

Properties

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBRXXAAPNGWGE-LGVAUZIVSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044245 | |

| Record name | Disodium guanylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odourless, colourless or white crystals or white crystalline powder | |

| Record name | DISODIUM GUANYLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water, sparingly soluble in ethanol, practically insoluble in ether | |

| Record name | DISODIUM GUANYLATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

5550-12-9 | |

| Record name | 5'-Guanylic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium guanylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanosine 5'-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 5'-GUANYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B768T44Q8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Interconversion Pathways of Guanosine 5 Monophosphate

De Novo Synthesis of Guanosine (B1672433) 5'-Monophosphate

The de novo synthesis of GMP is a multi-step enzymatic process that begins with the construction of the purine (B94841) ring structure to form an intermediate, Inosine (B1671953) 5'-monophosphate (IMP), which is then converted to GMP. researchgate.netnih.gov

Precursors and Initial Steps in Purine Ring Biogenesis Leading to Inosine 5'-Monophosphate (IMP)

The journey to GMP begins with the synthesis of Inosine 5'-monophosphate (IMP), the first compound in the pathway with a complete purine ring. wikipedia.org This intricate process starts with 5-phosphoribosyl-1-pyrophosphate (PRPP), a molecule derived from ribose-5-phosphate. fiveable.meyoutube.com The synthesis of the purine ring itself utilizes atoms from several sources, including the amino acids glycine, glutamine, and aspartic acid, as well as carbon dioxide and formyl groups transferred from tetrahydrofolate. wikipedia.org

The initial committed step in this pathway is the conversion of PRPP and glutamine to 5'-phosphoribosylamine, a reaction catalyzed by the enzyme amidophosphoribosyltransferase. wikipedia.org A series of subsequent enzymatic reactions, some of which are carried out by multifunctional enzymes, progressively build the purine ring on the ribose-phosphate foundation, ultimately yielding IMP. nih.govlibretexts.org This pathway is a significant consumer of cellular energy, requiring the hydrolysis of ATP. nih.gov

Enzymatic Conversion of Inosine 5'-Monophosphate to Xanthosine (B1684192) 5'-Monophosphate via IMP Dehydrogenase (IMPDH)

Once IMP is synthesized, it stands at a crucial metabolic branch point, leading to the synthesis of either adenosine (B11128) monophosphate (AMP) or GMP. wikipedia.orgfiveable.me The committed and rate-limiting step in the de novo synthesis of GMP is the oxidation of IMP to Xanthosine 5'-monophosphate (XMP). wikipedia.orgtandfonline.comjensenlab.org This reaction is catalyzed by the enzyme Inosine 5'-monophosphate dehydrogenase (IMPDH). tandfonline.comjensenlab.orgabcam.com

The reaction mechanism involves the NAD+-dependent oxidation of IMP. researchgate.netwikipedia.org A cysteine residue in the active site of IMPDH attacks the C2 position of the purine ring of IMP. wikipedia.org A hydride ion is then transferred to NAD+, forming NADH and an enzyme-bound XMP intermediate. wikipedia.org Finally, a hydrolysis step releases XMP from the enzyme. wikipedia.org

Terminal Step: Conversion of Xanthosine 5'-Monophosphate to Guanosine 5'-Monophosphate by GMP Synthase

The final step in the de novo synthesis of GMP is the conversion of XMP to GMP, a reaction catalyzed by GMP synthase. researchgate.netprospecbio.com This enzyme utilizes the nitrogen from the amide side chain of glutamine and the energy from the hydrolysis of ATP to aminate XMP. nih.govnih.gov

GMP synthase possesses two distinct catalytic domains: a glutamine amidotransferase (GATase) domain and an ATP pyrophosphatase (ATP-PPase) domain. nih.govebi.ac.uk The GATase domain hydrolyzes glutamine to produce ammonia (B1221849). nih.govnih.gov This ammonia is then channeled to the ATP-PPase domain, where it attacks an adenylated XMP intermediate (adenyl-XMP), which is formed by the reaction of XMP with ATP. nih.govnih.gov This process results in the formation of GMP, AMP, and pyrophosphate. reactome.org

Purine Salvage Pathways and Guanosine 5'-Monophosphate Recycling

To conserve cellular energy, organisms have developed salvage pathways to recycle purine bases and nucleosides that result from the breakdown of DNA and RNA. nih.govthesciencenotes.com This recycling process is energetically more favorable than de novo synthesis. nih.gov

Mechanisms for Reutilization of Purine Bases and Nucleosides

The salvage pathways involve the conversion of free purine bases, such as guanine (B1146940) and hypoxanthine (B114508), back into their corresponding nucleotides. thesciencenotes.comyoutube.com This is achieved by specialized enzymes that attach a ribose or deoxyribose sugar and a phosphate (B84403) group to the purine base. thesciencenotes.com The primary substrate providing the ribose-phosphate moiety is 5-phosphoribosyl-1-pyrophosphate (PRPP). libretexts.org

Role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in Guanosine 5'-Monophosphate Formation

A key enzyme in the purine salvage pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). wikipedia.orgwikipedia.org This enzyme catalyzes the conversion of guanine directly to Guanosine 5'-monophosphate (GMP) by transferring a phosphoribosyl group from PRPP to the guanine base. wikipedia.orgnih.govnih.gov In this reaction, pyrophosphate is released. youtube.com HGPRT also salvages the purine base hypoxanthine, converting it to Inosine 5'-monophosphate (IMP). wikipedia.orgnih.gov The kinetic mechanism of human HGPRT involves the binding of PRPP first, followed by the purine base, with the chemical transfer of the phosphoribosyl group being a rapid step. acs.org

Interconversion Dynamics of Guanosine 5'-Monophosphate with Other Nucleotides

Guanosine 5'-monophosphate (GMP) is a central molecule in cellular metabolism, not as an end-product, but as a dynamic intermediate that is readily converted into other vital nucleotides. These interconversions are crucial for DNA and RNA synthesis, signal transduction, and energy metabolism. The cellular machinery maintains a delicate balance of these nucleotides through a series of enzymatic reactions, ensuring that the supply of guanine-based nucleotides meets the cell's demands.

Phosphorylation of Guanosine 5'-Monophosphate to Guanosine Diphosphate (B83284) (GDP) and Guanosine Triphosphate (GTP)

The conversion of GMP into the higher-energy phosphate forms, GDP and GTP, is a critical process for cellular function. This is a two-step sequential phosphorylation process catalyzed by specific enzymes.

The first phosphorylation step is the conversion of GMP to GDP. This reaction is catalyzed by the enzyme guanylate kinase (GK) , also known as GMP kinase (GMK). wikipedia.orgnih.gov GK specifically facilitates the transfer of a phosphate group from adenosine triphosphate (ATP) to GMP, yielding GDP and adenosine diphosphate (ADP). wikipedia.orgcreative-enzymes.com This reaction is essential for both the de novo and salvage pathways of purine synthesis, positioning GK as a key enzyme in producing all cellular GDP and subsequently GTP. creative-enzymes.comnih.gov The reaction is as follows:

GMP + ATP ⇌ GDP + ADP creative-enzymes.com

Human guanylate kinase (hGMPK) is the sole enzyme known to be responsible for this conversion, making it indispensable for cell viability and proliferation. nih.gov Its activity is crucial not only for producing the building blocks for DNA and RNA but also for supplying GTP, which is a vital energy source for protein biosynthesis and a key signaling molecule. creative-enzymes.comnih.gov

The second phosphorylation step, the conversion of GDP to GTP, is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK or NME) . duke.edunih.gov NDPK facilitates the transfer of a phosphate group from a nucleoside triphosphate, most commonly ATP, to a nucleoside diphosphate, such as GDP. nih.govresearchgate.net This reaction is reversible and crucial for generating the GTP required for numerous cellular processes, including DNA and RNA synthesis, microtubule polymerization, and G-protein-mediated signal transduction. duke.eduwikipedia.org

GDP + ATP ⇌ GTP + ADP

Research has shown that NDPK can directly phosphorylate GDP that is already bound to G-proteins, providing a rapid mechanism for their activation that is independent of the typical nucleotide exchange process. nih.govnih.gov This highlights the intricate and localized regulation of GTP pools for specific cellular functions. duke.edu

| Reaction Step | Substrate | Product | Enzyme | Key Function |

| First Phosphorylation | Guanosine 5'-monophosphate (GMP) | Guanosine Diphosphate (GDP) | Guanylate Kinase (GK/GMK) | Essential for recycling GMP and producing all cellular GDP. wikipedia.orgcreative-enzymes.comnih.gov |

| Second Phosphorylation | Guanosine Diphosphate (GDP) | Guanosine Triphosphate (GTP) | Nucleoside Diphosphate Kinase (NDPK) | Generates GTP for DNA/RNA synthesis, signaling, and energy. duke.edunih.gov |

Hydrolytic Dephosphorylation by 5'-Nucleotidases to Guanosine

In contrast to phosphorylation, GMP can be dephosphorylated back to its nucleoside form, guanosine. This hydrolytic reaction is catalyzed by a class of enzymes known as 5'-nucleotidases (EC 3.1.3.5) . nih.govwikipedia.org These enzymes remove the phosphate group from 5'-mononucleotides, yielding the corresponding nucleoside and an inorganic phosphate molecule. nih.govwikipedia.org

GMP + H₂O → Guanosine + Phosphate wikipedia.org

5'-Nucleotidases are widely distributed in various tissues and cellular locations, including the plasma membrane (ecto-5'-nucleotidases) and the cytoplasm (cytosolic 5'-nucleotidases). nih.govwikipedia.org Their primary function in mammalian cells is often to convert extracellular nucleotides, which cannot easily cross the cell membrane, into their respective nucleosides (like guanosine) that can be readily transported into the cell. wikipedia.org This allows the cell to salvage purines for nucleotide synthesis.

These enzymes typically exhibit broad substrate specificity, meaning they can act on various 5'-ribonucleotides and 5'-deoxyribonucleotides. nih.gov While many 5'-nucleotidases can hydrolyze GMP, some isoforms show a preference for specific nucleotides. For example, cytosolic 5'-nucleotidase II (cN-II) is an IMP-GMP specific enzyme that plays a significant role in regulating the intracellular purine nucleotide pool. nih.gov The activity of these enzymes is a key part of nucleotide metabolism, ensuring the appropriate balance between nucleotides and nucleosides is maintained. wikipedia.orgnih.gov

| Enzyme Family | Reaction Catalyzed | Substrate | Product | Cellular Role |

| 5'-Nucleotidases | Dephosphorylation | Guanosine 5'-monophosphate (GMP) | Guanosine | Nucleotide metabolism, purine salvage pathway. nih.govwikipedia.org |

Regulation of Cellular Adenylate and Guanylate Pools

Maintaining a proper balance between the pools of adenine (B156593) nucleotides (ATP, ADP, AMP) and guanine nucleotides (GTP, GDP, GMP) is critical for cellular health and function. libretexts.orgnih.gov An imbalance can lead to increased mutation rates and impaired cell proliferation. libretexts.orgnih.gov The cell employs several regulatory mechanisms to keep these nucleotide pools in check.

One key regulatory point is the branch point from inosine monophosphate (IMP), the precursor for both AMP and GMP synthesis. wikipedia.org

The synthesis of GMP from IMP requires energy in the form of ATP . libretexts.orgdiff.org

The synthesis of AMP from IMP requires energy in the form of GTP . libretexts.org

This cross-regulation ensures that the synthesis of one type of purine nucleotide is dependent on the availability of the other. Furthermore, the pathways are subject to feedback inhibition by their end products. GMP inhibits IMP dehydrogenase, the first enzyme in the pathway from IMP to GMP, while AMP inhibits adenylosuccinate synthetase, the first enzyme in the pathway to AMP. libretexts.org

Cells also have mechanisms to interconvert guanylate and adenylate pools to maintain balance. The enzyme GMP reductase can convert GMP back to IMP, using NADPH as an electron donor. duke.edulibretexts.org This IMP can then be re-routed to produce AMP if the adenylate pool is low. libretexts.org Conversely, AMP deaminase can convert AMP back to IMP, which can then be used to synthesize GMP. libretexts.org

Studies have shown that perturbing this balance can have significant cellular consequences. For instance, supplementing cells with excess guanine can lead to an increase in the guanylate nucleotide pool (GTP/GDP/GMP) but also an unexpected decrease in the adenylate nucleotide pool (ATP/ADP/AMP). nih.govbiorxiv.orgbiorxiv.org This imbalance, specifically a high ratio of guanylate to adenylate nucleotides, can inhibit cell proliferation by causing an accumulation of cells in the S phase of the cell cycle. nih.govbiorxiv.org Restoring the balance by providing adenine can rescue this effect, highlighting the critical importance of maintaining the appropriate ratios of these cellular building blocks. nih.govbiorxiv.orgbiorxiv.org

| Regulatory Mechanism | Enzyme(s) Involved | Description |

| Feedback Inhibition | IMP dehydrogenase, Adenylosuccinate synthetase | End products (GMP, AMP) inhibit the first committed step of their own synthesis from IMP. libretexts.org |

| Energy Requirement | GMP synthetase, Adenylosuccinate synthetase | GMP synthesis requires ATP; AMP synthesis requires GTP. libretexts.orgdiff.org |

| Nucleotide Interconversion | GMP reductase, AMP deaminase | GMP can be converted back to IMP (for AMP synthesis), and AMP can be converted back to IMP (for GMP synthesis). libretexts.org |

| Salvage Pathway Regulation | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Salvage of nucleobases like guanine can alter intracellular nucleotide ratios, impacting de novo synthesis and cell cycle progression. nih.govbiorxiv.org |

Enzymatic Regulation and Allosteric Control of Guanosine 5 Monophosphate Metabolism

Feedback Inhibition and Activation of Guanosine (B1672433) 5'-Monophosphate Biosynthetic Enzymes

The biosynthetic pathway leading to GMP is a critical control point in nucleotide metabolism. The cell employs sophisticated feedback mechanisms to regulate the flux through this pathway, primarily by modulating the activity of key enzymes in response to the concentration of downstream products.

Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) catalyzes the first committed and rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides: the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP). nih.govfrontiersin.org Given its pivotal position, IMPDH is a major site of allosteric regulation. nih.gov

The primary mechanism of feedback inhibition involves the end-product of the pathway, guanine nucleotides. GMP itself can act as a competitive inhibitor by binding to the IMP active site. researchgate.net Furthermore, Guanosine triphosphate (GTP) and Guanosine diphosphate (B83284) (GDP) serve as allosteric inhibitors, binding to a regulatory domain known as the Bateman domain, which is distinct from the catalytic site. nih.govbiorxiv.org This feedback inhibition is crucial for maintaining homeostasis of the guanine nucleotide pool. nih.gov When GTP levels are high, its binding to the allosteric site induces a conformational change in IMPDH that reduces its catalytic activity, thereby slowing down the production of XMP and, consequently, GMP. nih.gov Human IMPDH1 is reportedly more sensitive to this GTP-feedback inhibition than the IMPDH2 isoform. nih.gov

Conversely, adenosine (B11128) triphosphate (ATP) has been shown to act as an allosteric activator of some bacterial IMPDHs, although this is not a universally conserved mechanism. researchgate.netnih.gov This reciprocal regulation helps to balance the pools of adenine (B156593) and guanine nucleotides. The intracellular ratio of IMP to GTP also plays a role in modulating IMPDH activity, particularly in the context of enzyme filamentation. nih.gov Under conditions of high metabolic demand, such as in proliferating cells, IMPDH can polymerize into micron-scale filaments or cytoophidia. biorxiv.orgresearchgate.net This filament assembly can make the enzyme less sensitive to feedback inhibition by GTP, allowing for sustained production of guanine nucleotides to meet the demands of processes like DNA and RNA synthesis. biorxiv.orgresearchgate.net

Guanosine 5'-monophosphate reductase (GMPR) catalyzes the NADPH-dependent reductive deamination of GMP back to IMP. wikipedia.orggenecards.org This reaction is a key part of the purine (B94841) salvage pathway, allowing the cell to balance the pools of adenine and guanine nucleotides by converting guanosine nucleotides back into the inosine nucleotide pool. wikipedia.org The regulation of GMPR is inverse to that of IMPDH. wikipedia.org

GMPR is allosterically activated by GTP. wikipedia.orgsciety.org This activation ensures that when the guanine nucleotide pool is abundant, the excess GMP can be efficiently converted back to IMP, which can then be used for the synthesis of adenine nucleotides. Conversely, the enzyme is inhibited by Xanthosine 5'-monophosphate (XMP), the product of the IMPDH reaction. wikipedia.org In some organisms, such as Mycobacterium smegmatis, GMPR activity is allosterically modulated by the ATP/GTP ratio via a regulatory cystathionine (B15957) β-synthase (CBS) domain. sciety.orgresearchgate.net High ATP levels inhibit the enzyme, while GTP can counteract this inhibition, providing a sophisticated mechanism for sensing the cellular purine nucleotide balance. sciety.orgresearchgate.net Post-translational modifications, such as phosphorylation, have also been identified as a critical factor in regulating GMPR's enzymatic activity. nih.gov

Substrate-Induced Conformational Changes in Guanosine 5'-Monophosphate Synthetase

Guanosine 5'-monophosphate synthetase (GMPS) catalyzes the final step in GMP biosynthesis, the ATP-dependent amination of XMP to form GMP. nih.govacs.org This enzyme is a glutamine amidotransferase, possessing two distinct active sites: a glutaminase (B10826351) (GATase) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a synthetase (ATPPase) domain that incorporates this ammonia into XMP. nih.govacs.org

The coordination between these two distant active sites is achieved through significant substrate-induced conformational changes. nih.govacs.org The binding of substrates, specifically ATP and XMP, to the synthetase domain triggers a conformational alteration that is transmitted across the enzyme to the GATase domain. nih.gov This long-range structural change enhances the glutaminase activity, ensuring that ammonia is produced only when the acceptor substrate (XMP) is ready for amination. nih.gov This process, known as substrate channeling, prevents the wasteful hydrolysis of glutamine and the diffusion of reactive ammonia into the cell. acs.org

Kinetic Studies of Enzymes Interacting with Guanosine 5'-Monophosphate

Kinetic studies of the enzymes involved in GMP metabolism provide quantitative insights into their catalytic efficiency and substrate affinities. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for its substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

For GMP Synthetase (GMPS) , kinetic parameters vary across different organisms, but they highlight key aspects of its function. Glutamine is consistently the preferred nitrogen donor over free ammonia, as shown by its significantly lower Km value. nih.gov Human GMPS exhibits positive cooperativity for its substrate XMP, with a Hill coefficient of approximately 1.48, indicating that the binding of one XMP molecule increases the enzyme's affinity for subsequent XMP molecules. nih.govnih.gov

| Organism | Substrate | Km (K0.5) (µM) | kcat (s-1) | Hill Coefficient (n) |

|---|---|---|---|---|

| Human | ATP | 27 - 452 | 0.43 - 23 | - |

| XMP | 8.8 - 166 | 1.48 | ||

| Glutamine | 240 - 2690 | - | ||

| NH4Cl | 174,000 | - | ||

| M. tuberculosis | XMP | - | - | 2.4 |

| NH4+ | - | Slight Sigmoidicity |

Data compiled from multiple studies. nih.govnih.gov The range of values reflects variations reported in different experimental conditions.

For IMP Dehydrogenase (IMPDH) , kinetic studies have been crucial in understanding its multi-step reaction mechanism, which involves a covalent E-XMP* intermediate. nih.govnih.gov The release of products, NADH and then XMP, is often the rate-limiting step rather than the hydride transfer itself. nih.govacs.org The enzyme displays a random binding mechanism for its substrates, IMP and NAD+. nih.govacs.org

| Organism/Isoform | Substrate | Km (µM) | kcat (s-1) |

|---|---|---|---|

| Human Type II | IMP | - | - |

| NAD+ | - | ||

| T. foetus | IMP | - | - |

| NAD+ | - |

Specific kinetic values for Km and kcat are highly variable depending on the source organism and experimental conditions. nih.govacs.orgresearchgate.net Isotope effect studies show that hydride transfer is fast, and product release is rate-limiting. nih.gov

For GMP Reductase (GMPR) , kinetic analysis has established its role in the reductive deamination of GMP to IMP using NADPH as a cofactor. wikipedia.org Human isoforms GMPR1 and GMPR2 have similar kinetic properties. wikipedia.org The enzyme's activity is influenced by allosteric effectors like GTP. wikipedia.orgsciety.org

| Organism/Isoform | Substrate | Km (µM) | kcat (s-1) |

|---|---|---|---|

| Human (GMPR1/GMPR2) | GMP | - | - |

| NADPH | - | ||

| M. smegmatis | GMP | 15.2 ± 1.1 | 11.6 ± 0.2 |

| NADPH | 20.8 ± 2.0 |

Kinetic parameters for human GMPR are established but specific values vary. wikipedia.org Data for M. smegmatis is provided for comparison. researchgate.net

Role of Guanosine 5 Monophosphate in Intracellular Signaling Cascades

Guanosine (B1672433) 5'-Monophosphate as a Precursor for Cyclic Guanosine Monophosphate (cGMP)

One of the most well-established roles of GMP in intracellular signaling is its position as the precursor for the synthesis of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger. numberanalytics.comlagullo.comsigmaaldrich.com

cGMP Synthesis via Guanylyl Cyclase

The conversion of GMP to cGMP is not a direct one-step process. Instead, guanosine triphosphate (GTP), which is synthesized from GMP, is the direct substrate for the enzyme guanylyl cyclase (also known as guanylate cyclase). lagullo.compressbooks.pub This enzyme catalyzes the transformation of GTP into cGMP and pyrophosphate. wikipedia.org There are two major forms of guanylyl cyclase: soluble guanylyl cyclase (sGC), which is found in the cytosol, and particulate guanylyl cyclase (pGC), which is a membrane-bound receptor. pressbooks.publagullo.com sGC is typically activated by nitric oxide (NO), while pGCs are activated by peptide hormones like natriuretic peptides. lagullo.comwikipedia.org

Function of cGMP as a Second Messenger in Cellular Signaling

Once synthesized, cGMP acts as a second messenger, relaying signals from the cell surface to intracellular effectors. numberanalytics.comlagullo.comsigmaaldrich.com It exerts its effects by interacting with three main types of proteins: cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs). sigmaaldrich.comsigmaaldrich.com The activation of PKG by cGMP is a primary mechanism through which many of the physiological effects of cGMP are mediated. sigmaaldrich.comsigmaaldrich.com

The cGMP signaling pathway is involved in a wide array of physiological processes, including:

Smooth muscle relaxation: Leading to vasodilation and increased blood flow. wikipedia.orgnumberanalytics.com

Neuronal signaling: Modulating synaptic plasticity, which is crucial for learning and memory. pressbooks.pubnumberanalytics.com

Phototransduction: In the eye, cGMP levels are critical for converting light into electrical signals. wikipedia.org

Platelet aggregation: cGMP plays an inhibitory role in platelet aggregation. numberanalytics.com

The degradation of cGMP to GMP is carried out by phosphodiesterases (PDEs), which helps to terminate the signal. wikipedia.org

Interactions of Guanosine 5'-Monophosphate with Ionotropic Glutamate (B1630785) Receptors (iGluR)

Beyond its role as a precursor to cGMP, GMP itself can interact with and modulate the activity of ionotropic glutamate receptors (iGluRs). nih.gov iGluRs are ligand-gated ion channels that are activated by the neurotransmitter glutamate and are fundamental for excitatory synaptic transmission in the central nervous system. wikipedia.orgnih.gov

Research has shown that high extracellular concentrations of GMP can induce cell death in hippocampal slices. nih.gov This toxic effect is not due to its conversion to guanosine but rather an extracellular action of GMP itself. nih.gov Studies have demonstrated that this GMP-induced cell damage involves the activation of specific types of iGluRs, namely the AMPA and NMDA receptors, but not kainate or metabotropic glutamate receptors. nih.gov

Modulation of Glutamatergic Neurotransmission by Guanosine 5'-Monophosphate

The interaction of GMP with iGluRs points to its broader role in modulating glutamatergic neurotransmission. nih.govnih.gov The glutamatergic system is central to many brain functions, and its dysregulation is implicated in various neurological and psychiatric disorders. nih.govdoaj.orgunil.ch

Guanine (B1146940) derivatives, including GMP, have been shown to modulate the glutamatergic system by displacing the binding of glutamate to its receptors. nih.gov While at high concentrations GMP can be neurotoxic through the activation of ionotropic glutamate receptors, it has also been reported to have neuroprotective effects against glutamate-induced neurotoxicity under different conditions. nih.gov Furthermore, GMP has been found to inhibit glutamate uptake in hippocampal slices, which can lead to an increase in extracellular glutamate levels and subsequent excitotoxicity. nih.gov This dual role suggests a complex modulatory function of GMP in the glutamatergic system, where its effects are likely dependent on its concentration and the specific cellular context.

Involvement in G-Protein Coupled Receptor (GPCR) Associated Signaling Pathways

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast number of physiological processes. nih.govnih.gov They transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. cusabio.comresearchgate.net The signaling cascade often involves the generation of second messengers, including cyclic nucleotides. nih.govnih.gov

The synthesis of cGMP, initiated by the activation of guanylyl cyclase, is a key signaling pathway downstream of certain GPCRs. plos.org For instance, the activation of GPCRs by ligands can lead to the production of nitric oxide, which then activates soluble guanylyl cyclase to produce cGMP from GTP. plos.org This links GPCR signaling to the cGMP pathway, where GMP is the precursor for the ultimate substrate, GTP. The Gα subunit of the G protein, upon activation, can modulate the activity of enzymes like adenylyl cyclase and guanylyl cyclase, thereby influencing the levels of cyclic AMP (cAMP) and cGMP. cusabio.comacs.org

Structural Biology and Supramolecular Assembly of Guanosine 5 Monophosphate Disodium Salt

Self-Association of Guanosine (B1672433) 5'-Monophosphate Disodium (B8443419) Salt in Aqueous Solution

In aqueous environments, particularly at a pH of 8, the disodium salt of guanosine 5'-monophosphate (Na2(5'-GMP)) spontaneously organizes into higher-order structures. This self-association is a key characteristic that dictates its physical and chemical behavior in solution.

Formation of G-Quartets and Stacked G-Quartet Aggregates

The fundamental building block of these assemblies is the G-quartet, also known as a G-tetrad. wikipedia.orggithub.io A G-quartet is a planar structure formed by the association of four guanine (B1146940) bases through Hoogsteen hydrogen bonds. wikipedia.org Specifically, the N1-H and N2-H of one guanine act as hydrogen donors to the O6 and N7 of an adjacent guanine, creating a cyclic network of eight hydrogen bonds. github.io These planar G-quartets then stack on top of one another, a process stabilized by π-π stacking interactions between the aromatic rings of the guanines. nih.gov This stacking leads to the formation of G-quadruplexes, which are helical structures composed of multiple, stacked G-quartets. wikipedia.orgnih.gov The presence of a monovalent cation, such as sodium (Na+) or potassium (K+), is crucial for the stability of these G-quadruplex structures, as the cation sits (B43327) in a central channel between the stacked G-quartets and coordinates with the oxygen atoms of the guanines. wikipedia.orgnih.gov

Characteristics of Rod-like Cylindrical Supramolecular Structures

The stacking of G-quartets results in the formation of rod-like or cylindrical supramolecular structures. acs.org These aggregates can be conceptually modeled as cylinders. Research has identified two primary types of aggregates in Na2(5'-GMP) solutions: those formed from stacking monomers and those from stacking G-quartets. acs.org The monomer-based aggregates have a smaller diameter of approximately 10 Å, while the G-quartet-based cylinders are significantly larger, with a diameter of about 26 Å. acs.org These nanoscale structures can achieve considerable lengths, with studies reporting average lengths between 8 and 30 nm for G-quartet aggregates in concentrations ranging from 18 to 34 wt%. acs.org This corresponds to a stack of approximately 24 to 87 G-quartets. acs.org

Influencing Factors on Guanosine 5'-Monophosphate Disodium Salt Aggregation

The self-assembly of Na2(5'-GMP) is a dynamic process influenced by several environmental factors. These factors can modulate the size, stability, and even the type of aggregates formed in solution.

Concentration-Dependent Aggregation Dynamics

The concentration of Na2(5'-GMP) in an aqueous solution is a primary determinant of the extent of aggregation. As the concentration of GMP increases, the propensity for self-assembly also increases. nih.govacs.org Studies have shown a direct correlation between the concentration of Na2(5'-GMP) and the length of the resulting cylindrical aggregates for both monomer and G-quartet stacks. acs.org For instance, in the concentration range of 18 to 34 wt%, the average length of G-quartet aggregates increases from 8 to 30 nm. acs.org This suggests that higher concentrations favor the formation of longer and more extensive supramolecular structures. Isothermal titration calorimetry studies have indicated that aggregation is favored starting at concentrations as low as 10 μM in the presence of certain additives like silver ions. nih.govnih.govresearchgate.net

Impact of Ionic Environment and Additives on Self-Assembly

The ionic environment significantly influences the formation and stability of G-quadruplexes. The presence of monovalent cations is essential for stabilizing the G-quartet structure. nih.gov The stabilizing ability of these cations is related to their size and ability to fit within the central cavity of the G-quadruplex. nih.gov Potassium ions (K+) are particularly effective at stabilizing these structures, even more so than the sodium ions (Na+) from the salt itself. nih.gov The addition of salts like KCl can promote the self-assembly process, leading to the formation of G-quadruplexes at lower GMP concentrations. nih.govtandfonline.com In contrast, the presence of Li+ ions can destabilize the stacking. nih.gov

The addition of certain organic molecules can also affect the self-assembly process. nih.govresearchgate.net Furthermore, transition metal cations like silver (Ag+) have been shown to promote the aggregation of 5'-GMP, even at very low concentrations. nih.govnih.govresearchgate.net Silver ions can coordinate with the N7 and O6 positions of the guanine base, as well as the phosphate (B84403) group, inducing the formation of stacked aggregates. nih.govnih.gov The presence of a phosphate group at the 5' end can, under certain conditions, inhibit the dimerization of G-quadruplexes due to negative charge repulsion. nih.gov

Table 1: Summary of Factors Influencing Guanosine 5'-Monophosphate Disodium Salt Aggregation

| Factor | Effect on Aggregation | Key Findings | Citations |

|---|---|---|---|

| Concentration | Increases aggregate length | A linear relationship exists between concentration and the length of both monomer and G-quartet cylindrical aggregates. | acs.org |

| Temperature | Affects aggregate size and stability | Monomer aggregate size increases with decreasing temperature; G-quartet aggregate size is largely temperature-independent. Higher temperatures lead to dissociation of G-quartets. | acs.orgnih.gov |

| Ionic Environment | Cations stabilize G-quartets | Monovalent cations (especially K+) are crucial for G-quadruplex stability. The addition of salts like KCl promotes aggregation. | nih.govnih.govtandfonline.com |

| Additives | Can promote or inhibit aggregation | Silver ions (Ag+) promote aggregation at low concentrations. The 5'-phosphate group can inhibit dimerization. | nih.govnih.govnih.gov |

Functional Implications of Guanosine 5 Monophosphate in Nucleic Acid Biology

Incorporation of Guanosine (B1672433) 5'-Monophosphate into Ribonucleic Acids (RNAs) by RNA Polymerases

The synthesis of RNA is a critical process catalyzed by enzymes known as RNA polymerases. sigmaaldrich.comcaymanchem.com For Guanosine 5'-monophosphate to be incorporated into a growing RNA chain, it must first be phosphorylated to its triphosphate form, Guanosine-5'-triphosphate (GTP). sigmaaldrich.comcaymanchem.com This conversion is essential as GTP, along with ATP, CTP, and UTP, serves as the actual substrate for RNA polymerases during transcription. wikipedia.orgyoutube.com The polymerase facilitates a nucleophilic attack from the 3'-hydroxyl group of the growing RNA chain on the alpha-phosphate of the incoming GTP, forming a new phosphodiester bond and releasing pyrophosphate. nih.govyoutube.com

In the context of laboratory and commercial RNA synthesis, particularly through in vitro transcription (IVT), bacteriophage RNA polymerases like T7 RNA polymerase are widely used due to their high efficiency. novoprotein.com These enzymes typically initiate transcription at a specific promoter sequence, with GTP often being the first nucleotide incorporated at the 5' end of the new RNA molecule. acs.org

Interestingly, GMP itself can play a direct role in initiating transcription under specific circumstances. rsc.org Research has shown that when using modified guanosine triphosphate analogs that are poorly incorporated by T7 RNA polymerase at the starting (+1) position, the inclusion of GMP in the reaction can facilitate the synthesis of the desired modified RNA. rsc.org This suggests that while GTP is the standard elongating substrate, GMP can serve as an initiator nucleotide, bypassing the polymerase's stringency at the initial step. rsc.org Studies have also successfully used ternary conjugates of GMP to enzymatically synthesize 5'-modified RNAs, demonstrating its utility in creating RNA molecules with specific functionalities for biochemical research. acs.orgnih.gov

Table 1: Key Components in Enzymatic RNA Synthesis

| Component | Role in RNA Synthesis | Citation |

| Guanosine 5'-monophosphate (GMP) | A ribonucleoside monophosphate that, upon phosphorylation to GTP, is incorporated into RNA. Can also act as an initiator nucleotide in some in vitro transcription systems. | sigmaaldrich.comrsc.org |

| Guanosine-5'-triphosphate (GTP) | An essential building block for RNA synthesis; provides the guanylate monomer and the energy for phosphodiester bond formation. It is also the primary initiating nucleotide for T7 RNA polymerase. | wikipedia.orgacs.orgbritannica.com |

| RNA Polymerase (e.g., T7 RNA Polymerase) | A DNA-dependent enzyme that catalyzes the synthesis of RNA from a DNA template using nucleoside triphosphates (including GTP) as substrates. | novoprotein.comnih.gov |

| DNA Template | A double-stranded DNA molecule containing a promoter sequence that the RNA polymerase recognizes and a sequence to be transcribed into RNA. | novoprotein.comacs.org |

Role in RNA Structure and Function (Indirectly via GTP derivatives)

The influence of GMP on RNA structure and function is primarily mediated through its derivative, GTP. One of the most significant roles of GTP is in the formation of the 5' cap on eukaryotic messenger RNA (mRNA). wikipedia.org This cap consists of a modified guanine (B1146940) nucleotide, 7-methylguanosine (B147621) (m7G), attached to the 5' end of the mRNA via an unusual 5'-5' triphosphate linkage. wikipedia.org This capping process is critical for the maturation and function of mRNA, as it is essential for recognition by the ribosome to initiate translation and protects the mRNA from degradation by exonucleases. wikipedia.org

Furthermore, GTP is a vital energy source during the translation of mRNA into protein. wikipedia.orgyoutube.com During the elongation stage of protein synthesis, GTP hydrolysis provides the energy for the binding of a new aminoacyl-tRNA to the A-site of the ribosome. wikipedia.orgyoutube.com Another GTP hydrolysis event powers the translocation of the ribosome along the mRNA, moving it one codon forward to allow for the next amino acid to be added to the polypeptide chain. wikipedia.orgnih.gov This GTPase-powered movement involves conformational changes in the ribosome, orchestrated by elongation factors that utilize the energy from GTP cleavage. nih.gov

Regulation of Gene Expression Mediated by Guanosine 5'-Monophosphate and its Derivatives

Beyond its structural and energetic roles, GMP and its derivatives act as crucial signaling molecules in the regulation of gene expression.

In bacteria, a derivative of GMP, guanosine 5'-diphosphate-3'-monophosphate (ppGp), is a key regulator in the "stringent response," a mechanism that allows cells to adapt to nutrient starvation. nih.gov When amino acids are scarce, ppGp levels rise dramatically, leading to a selective reduction in the synthesis of stable RNAs, such as ribosomal RNA (rRNA) and transfer RNA (tRNA). nih.gov This effect is achieved by ppGp directly reducing the initiation of transcription at the promoters of stable RNA genes, thereby conserving resources for essential processes. nih.gov

In eukaryotes, another GMP derivative, guanosine 3':5'-cyclic monophosphate (cyclic GMP or cGMP), has been shown to modulate the activity of DNA-dependent RNA polymerases. wikipedia.orgnih.gov Studies on human lymphocytes have demonstrated that cGMP can have distinct effects on the different types of RNA polymerases. For instance, it can increase the activity of RNA polymerase I (which transcribes rRNA genes) and stimulate RNA polymerase III activity, while inhibiting RNA polymerase II. nih.gov These observations suggest a role for cGMP in directly regulating the transcription of various classes of genes. nih.gov

Additionally, the enzyme that synthesizes GMP, Guanosine monophosphate synthase (GMPS), has been implicated in gene regulation. nih.govnih.gov GMPS converts xanthine (B1682287) 5'-monophosphate to GMP and is involved in maintaining the cellular balance of guanine nucleotides. nih.gov Research has shown that GMPS can participate in chromatin and gene regulation, and its upregulation has been linked to the progression of certain diseases by affecting signaling pathways that control gene expression, such as the Stat3/P53 pathway. nih.govnih.gov

Table 2: Regulatory Functions of GMP Derivatives

| GMP Derivative | Regulatory Mechanism | Organism/System | Citation |

| Guanosine 5'-diphosphate-3'-monophosphate (ppGp) | Selectively reduces the initiation of ribosomal and transfer RNA synthesis during the stringent response. | Escherichia coli (Bacteria) | nih.gov |

| Guanosine 3':5'-cyclic monophosphate (cGMP) | Modulates the activity of RNA polymerases I, II, and III, thereby influencing the transcription of different gene classes. | Human Lymphocytes (Eukaryotes) | nih.gov |

| Guanosine monophosphate synthase (GMPS) | Enzyme for GMP synthesis; its expression level affects gene regulation through pathways like Stat3/P53. | Eukaryotes | nih.govnih.gov |

Academic Research Methodologies and Applications Utilizing Guanosine 5 Monophosphate Disodium Salt

In Vitro Systems for Investigating Guanosine (B1672433) 5'-Monophosphate Biological Activities

In vitro systems, ranging from cell-free enzymatic reactions to complex cell cultures, are indispensable for elucidating the specific biological roles of Guanosine 5'-monophosphate (GMP). A primary biological function of GMP is its role as a ribonucleoside monophosphate, which, upon phosphorylation to Guanosine triphosphate (GTP), is incorporated into ribonucleic acids (RNA) by RNA polymerases. sigmaaldrich.comchemicalbook.comselleckchem.com This foundational process is studied extensively in various cell-free transcription and translation systems.

Beyond its role in RNA synthesis, GMP is utilized in research to study the modulation of glutamatergic neurotransmission, where it can influence signaling pathways in the nervous system. sigmaaldrich.comchemicalbook.com Research laboratories often employ GMP in standard mammalian cell culture systems, using media such as Dulbecco's Modified Eagle Medium (DMEM), to investigate its effects on cellular behavior and signaling cascades. pubcompare.ai

A sophisticated in vitro application involves the study of cyclic di-GMP (c-di-GMP), a critical bacterial second messenger synthesized from two GTP molecules. Researchers have developed methods using circular dichroism (CD) spectroscopy to detect and quantify c-di-GMP in real-time. oup.com These cell-free assays allow for the precise measurement of the enzymatic activity of diguanylate cyclases (which produce c-di-GMP) and phosphodiesterases (which degrade it), providing deep insights into the regulation of bacterial processes like biofilm formation. oup.com

Analytical Techniques for Guanosine 5'-Monophosphate Characterization and Quantification in Research

The accurate characterization and quantification of GMP in biological samples are crucial for understanding metabolism and cellular regulation. Modern analytical chemistry provides a suite of powerful techniques for this purpose, with chromatography and mass spectrometry at the forefront. nih.govwaters.com

Guanosine 5'-monophosphate disodium (B8443419) salt is an essential reagent for the development, detection, and validation of assays that measure the activity of GMP-producing enzymes. sigmaaldrich.comottokemi.com These enzymatic assays are vital for diagnosing diseases, particularly inborn errors of metabolism, and for assessing the pharmacokinetic and pharmacodynamic responses to therapeutic interventions. nih.gov

One prominent application is the use of GMP in Transcreener® assays, a high-throughput screening platform that detects nucleotides like AMP and GMP produced during enzymatic reactions. sigmaaldrich.comottokemi.com The validation of these analytical methods is a rigorous process designed to confirm that the assay is suitable for its intended purpose, ensuring results are reliable and reproducible. nih.gov This validation is performed in accordance with established guidelines, such as those from the International Conference on Harmonisation (ICH), and assesses several key parameters. nih.gov

Table 1: Key Validation Parameters for GMP-Producing Enzyme Assays

| Parameter | Description | Research Relevance |

|---|---|---|

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Ensures that the assay only detects GMP and is not affected by other nucleotides or sample matrix components. nih.gov |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Establishes the concentration range over which the assay is accurate, which is critical for quantifying enzyme activity. pharmtech.com |

| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found. | Confirms that the measured amount of GMP produced by the enzyme is correct. pharmtech.com |

| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Demonstrates the reproducibility of the assay under the same (repeatability) and different (intermediate precision) conditions. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determines the smallest amount of enzymatic activity that can be reliably detected. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Defines the lower limit for accurate quantification of GMP, essential for studying enzymes with low activity levels. |

This table outlines the fundamental parameters required for the validation of enzyme assays that quantify GMP, ensuring the data generated is reliable for research and development.

For comprehensive analysis of cellular metabolites, researchers often perform quantitative profiling of a wide range of nucleotides simultaneously. In these advanced methods, Guanosine 5'-monophosphate disodium salt serves as a critical analytical standard used to prepare calibration curves for absolute quantification. sigmaaldrich.comnih.gov

A leading-edge technique for this purpose is Capillary Ion Chromatography coupled to tandem Mass Spectrometry (IC-MS/MS). sigmaaldrich.comlcms.cz This approach offers significant advantages over conventional chromatography, including higher mass sensitivity, lower consumption of mobile phase (eluent), and reduced laboratory waste. lcms.cz

The methodology involves separating nucleotides using ion-pair reversed-phase liquid chromatography, often with specialized columns like the ACQUITY UPLC HSS T3, followed by highly selective and sensitive detection via MS/MS. nih.govwaters.comnih.gov A critical technical aspect is the optimization of the electrospray ionization (ESI) source to accommodate the low flow rates of capillary chromatography, which is essential for achieving maximal sensitivity. lcms.cz This powerful analytical platform has been successfully applied to profile over twenty different nucleotides and related compounds in cultured mammalian cells, such as Chinese hamster ovary (CHO) cells, to monitor metabolic changes in response to pharmacological stimuli. nih.gov

Table 2: Typical Parameters for Nucleotide Profiling by LC-MS/MS

| Parameter | Specification | Purpose |

|---|---|---|

| Chromatography | Capillary Ion Chromatography or Ion-Pair Reversed-Phase LC | Separates polar analytes like nucleotides based on their charge and polarity. lcms.cznih.gov |

| Column | e.g., ACQUITY UPLC HSS T3 | A reversed-phase column designed to retain and separate polar compounds. nih.govwaters.com |

| Mobile Phase A | 0.1% formic acid in water or an ammonium (B1175870) acetate (B1210297) buffer | The aqueous component of the mobile phase system. nih.gov |

| Mobile Phase B | 0.1% formic acid in acetonitrile | The organic component used to create a gradient for eluting analytes. nih.gov |

| Detection | Negative Ion Tandem Electrospray Mass Spectrometry (ESI-MS/MS) | Provides high selectivity and sensitivity for detecting and quantifying phosphorylated compounds like GMP. nih.gov |

| Calibration | External calibration with standards | Guanosine 5'-monophosphate disodium salt and other nucleotide standards are used to create concentration curves for accurate quantification. sigmaaldrich.comnih.gov |

This table summarizes a representative setup for the quantitative analysis of GMP and other nucleotides in biological samples using advanced chromatography-mass spectrometry techniques.

Development and Application of Molecular Probes Derived from Guanosine 5'-Monophosphate Disodium Salt

Molecular probes are specialized molecules engineered to detect, visualize, and manipulate specific biological targets such as proteins and nucleic acids within complex environments like living cells. nih.govmskcc.orgmdpi.com These tools typically consist of a recognition motif that binds to the target with high affinity and a reporter element, such as a fluorescent dye or an affinity tag like biotin, that generates a measurable signal. mskcc.orgmdpi.com

The development of a molecular probe is a sophisticated process in chemical biology. It involves designing a derivative of a known binding molecule (a ligand or pharmacophore) in a way that preserves its affinity for the biological target while incorporating the reporter tag. mskcc.orgnih.gov

While the scientific literature contains many examples of molecular probes for various biological targets, probes derived specifically from Guanosine 5'-monophosphate are less common. However, the established principles of probe design could readily be applied to GMP. Given its specific interactions with numerous enzymes (e.g., kinases, cyclases, polymerases), GMP represents an ideal scaffold for creating targeted molecular probes.

A hypothetical development process would involve synthetically modifying the GMP structure—for example, at the ribose sugar or the phosphate (B84403) group—to attach a linker arm connected to a fluorescent molecule. The key challenge is to ensure this modification does not hinder the probe's ability to bind to its target protein. Once synthesized, such a GMP-derived probe could be applied in various research contexts, such as using fluorescence microscopy to visualize the subcellular localization of GMP-binding proteins or in high-throughput screening assays to discover new drugs that compete for the GMP binding site. mskcc.orgmdpi.com

Table 3: Conceptual Design of a GMP-Derived Molecular Probe

| Component | Example | Function in Research |

|---|---|---|

| Recognition Scaffold | Guanosine 5'-monophosphate | Binds specifically to the active site or an allosteric site of a target protein (e.g., a GMP-dependent kinase). |

| Linker | A flexible polyethylene (B3416737) glycol (PEG) or alkyl chain | Spatially separates the reporter from the scaffold to minimize interference with binding. |

| Reporter Tag | Fluorescein (FITC) or a Dansyl group | A fluorescent molecule that allows for detection via fluorescence spectroscopy, microscopy, or flow cytometry. mskcc.org |

| Potential Application 1 | Cellular Imaging | Visualizing the location and movement of target proteins within living cells using fluorescence microscopy. mdpi.com |

| Potential Application 2 | Binding Assays | Quantifying the interaction between the probe and its target protein, and screening for competitor molecules (potential drugs). |

| Potential Application 3 | Proteomics | A biotin-tagged probe could be used to isolate and identify GMP-binding proteins from cell lysates via affinity purification. mskcc.org |

This table outlines the conceptual framework for designing and applying a novel molecular probe based on the Guanosine 5'-monophosphate scaffold for advanced biological research.

Guanosine 5 Monophosphate in Disease Associated Metabolic Processes and Pathogen Research

Altered Purine (B94841) Metabolism and Guanosine (B1672433) 5'-Monophosphate Levels in Disease States

Dysregulation of purine metabolism, a hallmark of several diseases, can lead to significant changes in the intracellular concentrations of purine nucleotides, including GMP. These alterations can have profound effects on cellular function and contribute to the pathophysiology of various disorders.

Association of Guanosine 5'-Monophosphate Accumulation with Cancer (e.g., Colorectal Cancer Oxaliplatin (B1677828) Resistance)

Recent research has shed light on the role of altered purine metabolism in the development of chemotherapy resistance in cancer. In colorectal cancer (CRC), resistance to the commonly used chemotherapeutic agent oxaliplatin has been linked to the accumulation of purine metabolites, including GMP. nih.gov

Metabolic analyses of oxaliplatin-resistant CRC cells have revealed a significant upregulation of the purine metabolism pathway, with markedly elevated levels of GMP. nih.gov This accumulation is primarily driven by the increased expression of inosine (B1671953) 5'-monophosphate dehydrogenase type II (IMPDH2), a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.govnih.gov The elevated levels of IMPDH2 lead to an increased flux of inosine monophosphate (IMP) towards the synthesis of xanthosine (B1684192) monophosphate (XMP) and subsequently GMP. nih.govnih.gov

The overexpression of IMPDH2 and the resulting accumulation of GMP have been shown to make CRC cells more resistant to oxaliplatin-induced apoptosis (programmed cell death). nih.gov Conversely, knocking down IMPDH2 expression increases the sensitivity of resistant cells to oxaliplatin. nih.gov This suggests that targeting IMPDH2 and the GMP synthesis pathway could be a promising therapeutic strategy to overcome oxaliplatin resistance in colorectal cancer. nih.gov

Interactive Table: Key Factors in Oxaliplatin Resistance in Colorectal Cancer

| Factor | Role in Oxaliplatin Resistance | Key Findings |

| Guanosine 5'-monophosphate (GMP) | Accumulation is associated with resistance. | Metabolic analysis of resistant cells shows markedly elevated levels of GMP. nih.gov |

| IMPDH2 (Inosine 5'-monophosphate dehydrogenase type II) | Upregulation drives GMP accumulation. | Higher IMPDH2 expression correlates with increased resistance to oxaliplatin-induced apoptosis. nih.gov |

| Wnt/β-catenin signaling | Activates IMPDH2-mediated purine metabolism. | This signaling pathway contributes to the development of oxaliplatin resistance. nih.gov |

Involvement in Specific Metabolic Disorders Affecting Purine Pathways

Defects in the enzymes of purine metabolic pathways can lead to a group of genetic disorders characterized by the abnormal accumulation or deficiency of specific purine compounds. One of the most well-characterized of these is Lesch-Nyhan syndrome. researchgate.netnih.gov

Lesch-Nyhan syndrome is an X-linked recessive disorder caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). researchgate.netnih.gov HPRT plays a crucial role in the purine salvage pathway, where it catalyzes the conversion of the purine bases hypoxanthine (B114508) and guanine back into their respective nucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP). nih.gov

In individuals with Lesch-Nyhan syndrome, the deficiency of HPRT leads to a failure to salvage guanine into GMP. researchgate.netucsd.edu This results in the accumulation of guanine and hypoxanthine, which are subsequently catabolized into uric acid, leading to hyperuricemia and its associated complications, such as gouty arthritis and kidney stones. researchgate.netnih.gov The neurological and behavioral abnormalities characteristic of Lesch-Nyhan syndrome are also thought to be related to the disruption of purine metabolism, although the precise mechanisms are not fully understood. researchgate.net

Interactive Table: Purine Metabolism Disorders and GMP

| Disorder | Defective Enzyme | Role of GMP | Clinical Manifestations |

| Lesch-Nyhan Syndrome | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) | Failure to synthesize GMP from guanine via the salvage pathway. researchgate.netnih.gov | Hyperuricemia, neurological dysfunction, self-injurious behavior. researchgate.net |

| Gout | Various, often related to purine overproduction or underexcretion | Indirectly involved as a precursor to uric acid. nih.gov | Hyperuricemia, recurrent attacks of inflammatory arthritis. |

Guanosine 5'-Monophosphate Metabolism in Microbial Systems

The metabolic pathways leading to the synthesis of GMP are essential for the growth and survival of many microorganisms. As such, these pathways are a subject of intense research for the development of novel antimicrobial agents.

Genetic and Biochemical Studies of Guanosine 5'-Monophosphate Pathways in Escherichia coli

In Escherichia coli, GMP is synthesized through the de novo pathway, which begins with ribose-5-phosphate. genome.jpasm.org A key step in this pathway is the conversion of inosine-5'-monophosphate (IMP) to GMP. This conversion involves two enzymatic reactions. First, IMP dehydrogenase (IMPDH), encoded by the guaB gene, catalyzes the NAD-dependent oxidation of IMP to xanthosine-5'-monophosphate (B1605901) (XMP). asm.orgbiorxiv.orgnih.gov Subsequently, GMP synthetase, encoded by the guaA gene, converts XMP to GMP. hawaii.gov

The expression of the genes involved in GMP synthesis in E. coli is regulated by the PurR repressor, which responds to the intracellular levels of guanine and hypoxanthine. genome.jp In addition to its role as a precursor for nucleic acid synthesis, GMP is also a precursor for the bacterial second messenger cyclic di-GMP (c-di-GMP). nih.govmdpi.com In E. coli, a variety of diguanylate cyclases (DGCs) synthesize c-di-GMP from two molecules of GTP, which is derived from GMP. nih.gov Cyclic di-GMP is a key regulator of various cellular processes, including biofilm formation, motility, and virulence. mdpi.comnih.gov The intricate regulation of GMP and c-di-GMP levels highlights the central role of this nucleotide in bacterial physiology. nih.govmdpi.com

Purine Salvage Pathway Dependence in Pathogens (e.g., Leishmania)

Unlike many other organisms, protozoan parasites of the genus Leishmania are incapable of synthesizing purines de novo. genome.jp Consequently, they are entirely dependent on salvaging pre-formed purines from their host to meet their metabolic needs for growth and replication. genome.jpnih.gov This absolute reliance on the purine salvage pathway makes it an attractive target for the development of anti-leishmanial drugs. mdpi.comnih.gov

The purine salvage pathway in Leishmania is a complex network of enzymes that allows the parasite to utilize a wide range of host purine nucleobases and nucleosides. genome.jp Guanine and its nucleoside, guanosine, are salvaged and converted into GMP through the action of enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and GMP synthase. mdpi.comnih.govebsco.com HGPRT directly converts guanine to GMP, while guanosine can be first cleaved to guanine before being converted to GMP. genome.jp

Studies on Leishmania donovani, the causative agent of visceral leishmaniasis, have shown that GMP reductase, an enzyme that converts GMP back to IMP, is also crucial for the parasite's ability to interconvert adenylate and guanylate nucleotides. nih.gov The essential nature of the purine salvage pathway for GMP synthesis underscores its potential as a therapeutic target in the fight against leishmaniasis.

Mechanistic Research on Antiviral Activity of Guanosine 5'-Monophosphate Disodium (B8443419) Salt

While guanosine analogues are a well-established class of antiviral drugs, research on the direct antiviral activity of Guanosine 5'-monophosphate disodium salt itself is limited. nih.gov The primary mechanism of action of many guanosine analogue antivirals, such as ribavirin (B1680618) and acyclovir (B1169), involves their intracellular conversion to the monophosphate form, and subsequently to the triphosphate form. nih.gov

Once converted to their triphosphate derivatives, these analogues act as competitive inhibitors of viral RNA or DNA polymerases. nih.govnih.gov By mimicking the natural substrate, guanosine triphosphate (GTP), they are incorporated into the growing viral nucleic acid chain, leading to chain termination and the inhibition of viral replication. nih.gov Ribavirin-5'-monophosphate, for instance, also inhibits inosine monophosphate dehydrogenase, an enzyme crucial for the synthesis of GMP, thereby depleting the intracellular pool of GTP available for viral replication.

Therefore, while Guanosine 5'-monophosphate is a critical intermediate in the mechanism of action of many antiviral drugs, there is currently a lack of substantial evidence to suggest that Guanosine 5'-monophosphate disodium salt, when administered directly, possesses significant antiviral properties. Its role in antiviral research is primarily as a key intracellular metabolite in the action of its analogue prodrugs.

Inhibition of Viral Nucleic Acid Synthesis

Guanosine 5'-monophosphate and its structural analogs are significant in the field of antiviral research, primarily through their ability to disrupt the synthesis of viral genetic material. The core mechanism involves the conversion of these guanosine analogs into their triphosphate forms within host cells. These activated molecules then act as competitive inhibitors of viral DNA polymerases, enzymes essential for the replication of the viral genome. nih.gov

Several guanosine analogs, such as acyclovir and ganciclovir, are established antiviral agents used to treat infections caused by herpesviruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). nih.gov These drugs depend on a virus-encoded enzyme, thymidine (B127349) kinase (TK), for the initial phosphorylation step, a feature that makes them highly selective for infected cells. nih.gov Once converted to their triphosphate forms, they compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain. nih.gov Their integration into the DNA strand leads to chain termination, as they lack the necessary 3'-hydroxyl group for the addition of the next nucleotide, thereby halting viral replication.

Research has also explored other GMP analogs. For instance, 9-(β-D-xylofuranosyl)guanine 5'-monophosphate (xylo-GMP), a synthetic analog of GMP, has demonstrated moderate antiviral activity against a range of DNA viruses. nih.gov Studies comparing its efficacy to other nucleoside analogs provide valuable insights into its potential therapeutic applications. The cyclic form of this analog, c-xylo-GMP, was found to have a therapeutic index of approximately 4 when administered intraperitoneally for herpes virus-induced encephalitis in mice, whereas the established antiviral ara-A had a therapeutic index of about 30 in the same system. nih.gov

Table 1: Comparative Therapeutic Index of Guanosine Analog c-xylo-GMP

| Compound | Target Virus Model | Administration Route | Therapeutic Index | Reference |

|---|---|---|---|---|

| c-xylo-GMP | Herpes virus, type 1 induced encephalitis in mice | Intraperitoneal | ~4 | nih.gov |

| ara-A (Vidarabine) | Herpes virus, type 1 induced encephalitis in mice | Intraperitoneal | ~30 | nih.gov |

This competitive inhibition of viral DNA polymerases by guanosine analogs underscores a critical strategy in developing targeted antiviral therapies that exploit the differences between viral and host cell replication machinery.

Competitive Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a critical enzyme in all living organisms that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. wikipedia.org The activity of RNR is tightly controlled to ensure a balanced supply of deoxyribonucleoside triphosphates (dNTPs). This regulation occurs primarily through a complex allosteric mechanism, rather than direct competitive inhibition by monophosphates like GMP at the catalytic site.

The specificity of the enzyme for its four substrates (ADP, GDP, CDP, UDP) is dictated by the nucleotides bound to the specificity site. nih.gov The binding of deoxynucleoside triphosphate effectors to this site alters the enzyme's conformation, favoring the reduction of a specific substrate. For example, the binding of dTTP promotes the reduction of GDP to dGDP, and the binding of dGTP promotes the reduction of ADP to dADP. wikipedia.orgnih.gov This intricate regulation ensures that all four dNTPs are produced in the appropriate amounts needed for high-fidelity DNA replication.

While guanosine derivatives like dGTP are key allosteric regulators, Guanosine 5'-monophosphate itself does not act as a competitive inhibitor at the enzyme's active site. The search for direct competitive inhibitors of RNR is a major focus in cancer research, as blocking this enzyme can selectively halt the proliferation of rapidly dividing cancer cells. dntb.gov.ua

Table 2: Allosteric Regulation of Ribonucleotide Reductase by Purine Nucleotides

| Effector Nucleotide | Binding Site | Effect on RNR Activity | Substrate Reduction Promoted | Reference |

|---|---|---|---|---|

| ATP | Activity Site | Activation | CDP, UDP | wikipedia.orgyoutube.com |

| dATP | Activity Site | Inhibition | None | wikipedia.orgyoutube.com |

| dGTP | Specificity Site | Modulation | ADP | wikipedia.orgnih.gov |

| dTTP | Specificity Site | Modulation | GDP | wikipedia.orgnih.gov |

Modulation of Phosphodiesterase Activity

Guanosine 5'-monophosphate is the product of the hydrolysis of cyclic guanosine monophosphate (cGMP) by a superfamily of enzymes known as phosphodiesterases (PDEs). nih.govnih.gov This enzymatic reaction is a critical step in signal transduction, as it terminates the downstream effects of cGMP, an important second messenger involved in processes like vasodilation, retinal phototransduction, and neuronal signaling. nih.govpatsnap.com

The PDE superfamily consists of 11 families, several of which specifically hydrolyze cGMP. nih.gov PDE5, PDE6, and PDE9 are considered cGMP-specific, while others (PDE1, PDE2, PDE3, PDE10, PDE11) can hydrolyze both cGMP and cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The regulation of these enzymes is crucial for controlling the amplitude and duration of cGMP signals.